molecular formula C12H14O3 B3031326 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone CAS No. 248595-14-4

1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No.: B3031326
CAS No.: 248595-14-4
M. Wt: 206.24 g/mol
InChI Key: LBAAPONJCKJUQM-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (CAS 248595-14-4) is a polycyclic aromatic ketone with a molecular weight of 206.24 g/mol and the molecular formula C12H14O3 . This compound, featuring a tetrahydronaphthalene backbone substituted with hydroxyl groups and an acetyl group, is a valuable intermediate in organic synthesis and pharmaceutical research . Its structural features, particularly the dihydroxy substitution on the aromatic ring, are similar to those found in potent inhibitors of enzymes like catechol-O-methyltransferase (COMT), suggesting potential for development in related pharmacological applications . The compound's reactivity allows it to undergo various chemical transformations, including oxidation to quinones, reduction of the ketone group, and substitution of the hydroxyl groups, making it a versatile building block for synthesizing more complex molecules . Researchers utilize this ketone in explorations of antioxidants due to the radical-scavenging potential of its hydroxyl groups, as well as in studies investigating anti-inflammatory and neuroprotective effects in cellular models . It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3,4-dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h6,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAAPONJCKJUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C2CCCCC2=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379431
Record name 1-(3,4-dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248595-14-4
Record name 1-(3,4-dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the hydrogenation of a naphthalene derivative followed by functional group modifications. One common method involves the reduction of a naphthalene derivative using sodium borohydride (NaBH4) in methanol . The reaction conditions often include controlled temperatures and the use of catalysts to ensure selective hydrogenation and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone with analogous compounds, focusing on molecular features, properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications/Properties
1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone C₁₂H₁₄O₃ 206.24* 3,4-dihydroxy, 2-acetyl Not specified Hypothesized pharmaceutical use (antioxidant, anti-inflammatory) based on hydroxyl groups .
1-(1,4-Dihydroxy-5,6,7,8-tetrahydro-naphthalen-2-yl)ethanone C₁₂H₁₄O₃ 206.24 1,4-dihydroxy, 2-acetyl 90929-40-1 Rare chemical; potential intermediate for synthetic chemistry .
1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone C₁₂H₁₄O₂ 190.24 1-hydroxy, 2-acetyl 95517-07-0 Studied for anti-allergic activity in traditional medicine extracts .
1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone C₁₈H₂₆O 258.40 3-ethyl, 5,5,8,8-tetramethyl, 2-acetyl 88-29-9 Fragrance ingredient (e.g., versalide); musk-like odor .
6-Acetyl-1,2,3,4-tetrahydronaphthalene C₁₂H₁₄O 174.24 6-acetyl, no hydroxyl groups 774-55-0 Intermediate in detergent and pharmaceutical synthesis .
1-(5-Hydroxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanone C₁₂H₁₄O₂ 190.24 5-hydroxy, 2-acetyl Not specified Structural analog with potential bioactivity in natural product studies .

*Calculated based on molecular formula.

Structural and Functional Differences

  • Hydroxyl Group Positions : The target compound’s 3,4-dihydroxy substitution distinguishes it from analogs like 1-(1,4-dihydroxy...) and 1-(1-hydroxy...) , which exhibit altered hydrogen-bonding capacity and polarity. This impacts solubility (e.g., higher aqueous solubility for dihydroxy derivatives) and reactivity in oxidation or conjugation reactions.
  • Alkyl Substituents: The ethyl and tetramethyl groups in 1-(3-ethyl-5,5,8,8-tetramethyl...)ethanone (AETT) enhance hydrophobicity, making it suitable for fragrance applications due to volatility and stability .
  • Backbone Saturation : Fully saturated analogs (e.g., 6-acetyltetralin) lack aromatic conjugation, reducing UV absorption and altering metabolic pathways compared to partially unsaturated derivatives .

Physicochemical Properties

  • Solubility : Dihydroxy derivatives (e.g., C₁₂H₁₄O₃) exhibit higher aqueous solubility compared to alkylated analogs like AETT, which is nearly insoluble in water (4.64×10⁻⁸ M at 0°C) .
  • Thermal Stability : Tetramethyl/ethyl substitutions in AETT increase thermal stability (melting point ~258°C), favoring its use in high-temperature fragrance formulations .

Biological Activity

1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a bioactive compound with a molecular formula of C12_{12}H14_{14}O3_3. This compound features a naphthalene ring system that is partially hydrogenated and substituted with hydroxyl groups and an ethanone moiety. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Weight : 206.24 g/mol
  • CAS Number : 248595-14-4
  • IUPAC Name : 1-(3,4-dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Biological Activities

Research indicates that 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone exhibits several biological activities:

Antioxidant Properties

The compound's hydroxyl groups enable it to act as an antioxidant. This property is crucial for mitigating oxidative stress in biological systems. Studies suggest that its mechanism of action involves the scavenging of free radicals and the modulation of redox reactions within cells.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

There is emerging evidence that 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone may protect neuronal cells from damage induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can be attributed to its interaction with various molecular targets:

  • Redox Reactions : The hydroxyl groups participate in redox reactions that contribute to its antioxidant activity.
  • Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways related to inflammation and oxidative stress.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antioxidant Activity Study : A study demonstrated that 1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone significantly reduced oxidative stress markers in cellular models exposed to reactive oxygen species (ROS).
  • Neuroprotection Research : In vitro studies showed that the compound protected neurons from apoptosis induced by oxidative stress. This was evidenced by decreased levels of apoptotic markers and increased cell viability.
  • Anti-inflammatory Mechanism Investigation : A recent investigation revealed that treatment with this compound led to a reduction in inflammatory cytokines in a model of acute inflammation.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanoneStructureAntioxidant, Anti-inflammatory
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthaleneSimilar structure but different hydroxyl positioningAntioxidant
2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-olShares naphthalene systemLimited biological data available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Reactant of Route 2
1-(3,4-Dihydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

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